molecular formula C16H12FN3O3S B2406402 Methyl 4-(2-(6-fluorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate CAS No. 851980-08-0

Methyl 4-(2-(6-fluorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate

Cat. No. B2406402
M. Wt: 345.35
InChI Key: IBQFSYQGWUMYBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a series of 6-substituted-1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazole and 1,3,4-oxadiazole derivatives of benzothiazole were synthesized and evaluated for their anti-inflammatory, analgesic, ulcerogenic, and lipid peroxidation activities .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been reported in the literature . For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino] benzamides derivatives were synthesized .

Scientific Research Applications

Antimicrobial Activity

  • Microwave-Induced Synthesis for Antimicrobial Applications : Desai et al. (2013) explored the synthesis of fluorobenzamides containing thiazole and thiazolidine, starting with a compound structurally similar to Methyl 4-(2-(6-fluorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate. These compounds demonstrated promising antimicrobial activity against various bacterial and fungal strains, highlighting the importance of the fluorine atom in the benzoyl group for enhancing antimicrobial effectiveness (Desai, Rajpara, & Joshi, 2013).

Anticancer Activity

  • Synthesis and Evaluation of Anticancer Activity : Havrylyuk et al. (2010) synthesized novel 4-thiazolidinones with a benzothiazole moiety, showing significant in vitro anticancer activity against various cancer cell lines. This research implies the potential of compounds with the benzothiazole structure in developing anticancer agents (Havrylyuk, Mosula, Zimenkovsky, Vasylenko, Gzella, & Lesyk, 2010).

Apoptosis-Promoting Effect

  • Design and Evaluation of Apoptotic Activity : Liu et al. (2019) designed and synthesized new pyrazole with benzo[d]thiazole derivatives, including a compound similar to Methyl 4-(2-(6-fluorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate, which showed potent anticancer activity by promoting apoptosis in cancer cell lines (Liu, Gao, Huo, Ma, Wang, & Wu, 2019).

Synthesis and Structural Analysis

  • Synthesis and Spectral Analysis : Şahin et al. (2015) reported on the synthesis and characterization of (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate, providing insights into the structural and quantum chemical properties of compounds related to Methyl 4-(2-(6-fluorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate. This research contributes to understanding the chemical behavior and potential applications of these compounds (Şahin, Şenöz, Tezcan, & Büyükgüngör, 2015).

Mesomorphic Properties

  • Design and Synthesis for Liquid Crystal Applications : Milewska et al. (2015) developed chiral benzoates and fluorobenzoates, demonstrating mesomorphic properties suitable for liquid crystal applications. This research indicates the versatility of compounds with fluorobenzoate structures in material science, particularly in the design of liquid crystal displays (Milewska, Drzewiński, Czerwiński, & Dąbrowski, 2015).

properties

IUPAC Name

methyl 4-[[(6-fluoro-1,3-benzothiazol-2-yl)amino]carbamoyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3O3S/c1-23-15(22)10-4-2-9(3-5-10)14(21)19-20-16-18-12-7-6-11(17)8-13(12)24-16/h2-8H,1H3,(H,18,20)(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBQFSYQGWUMYBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NNC2=NC3=C(S2)C=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(2-(6-fluorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate

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